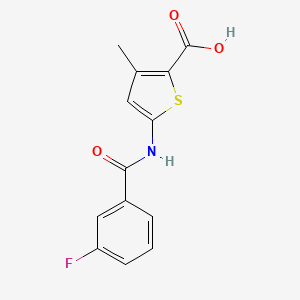

5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Application in Organic Chemistry

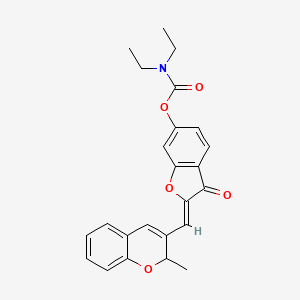

The compound 5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid and its derivatives have been extensively studied for their applications in organic synthesis and medicinal chemistry. Notably, the introduction of a fluorine atom in these compounds is significant for enhancing antimicrobial activity. Desai et al. (2013) synthesized new 5-arylidene derivatives by condensation and Knoevenagel condensation, noting that the presence of a fluorine atom at the 4th position of the benzoyl group in the final compounds was crucial for this increased antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Utility in Medicinal Chemistry

In medicinal chemistry, the synthesis of fluorine-containing compounds, such as 5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid derivatives, has been a subject of interest due to their potential as building blocks. Van Hende et al. (2009) evaluated synthetic strategies toward 3-fluoroazetidine-3-carboxylic acid, acknowledging its high potential as a building block in medicinal chemistry (Van Hende et al., 2009).

Antimicrobial Activity

The antimicrobial activity of these compounds, especially against various bacterial and fungal strains, has been a significant area of research. Asahina et al. (2008) synthesized novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives and found that these compounds exhibited potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates (Asahina, Takei, Kimura, & Fukuda, 2008).

Heterocyclic Amino Acid Synthesis

The synthesis of heterocyclic amino acids incorporating fluorine atoms is another area of interest, particularly in the development of new pharmaceutical compounds. The research conducted by Van Hende et al. (2009) in synthesizing 1-Boc-3-fluoroazetidine-3-carboxylic acid is a testament to this application in the field of drug development (Van Hende et al., 2009).

Safety and Hazards

将来の方向性

While specific future directions for “5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid” are not available, fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration .

作用機序

Target of Action

Based on similar compounds, it’s possible that this compound could target enzymes like xanthine oxidase . Xanthine oxidase is involved in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid .

Mode of Action

The compound could potentially inhibit the activity of its target enzyme. For instance, some thiazole-5-carboxylic acid derivatives have been found to inhibit xanthine oxidase .

Biochemical Pathways

If the compound does indeed inhibit xanthine oxidase, it would affect the purine degradation pathway, potentially leading to decreased production of uric acid .

Result of Action

The inhibition of an enzyme like xanthine oxidase could potentially lead to a decrease in the production of uric acid, which could be beneficial in conditions like gout .

特性

IUPAC Name |

5-[(3-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3S/c1-7-5-10(19-11(7)13(17)18)15-12(16)8-3-2-4-9(14)6-8/h2-6H,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCZUJLHRJCQLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)NC(=O)C2=CC(=CC=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2539438.png)

![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2539439.png)

![4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2539442.png)

![4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2539443.png)